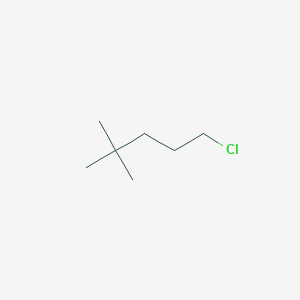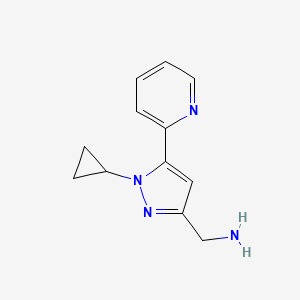![molecular formula C19H25F3N4O2 B2393327 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1285913-24-7](/img/structure/B2393327.png)
2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a cyano group (-CN), an amide group (CONH2), and a trifluoromethyl group (CF3). These groups can have significant effects on the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be predicted based on its functional groups and their positions. This compound likely has a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The compound’s reactivity would be largely determined by its functional groups. For example, the cyano group is reactive and can undergo addition and substitution reactions. The amide group can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a cyano group could increase its polarity, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Antimicrobial Evaluation
A study by Darwish, Atia, and Farag (2014) explores the synthesis of a variety of heterocycles incorporating the sulfamoyl moiety, utilizing cyanoacetamide derivatives for their in vitro antibacterial and antifungal activities. This research demonstrates the versatility of cyanoacetamide compounds in synthesizing heterocycles with promising antimicrobial properties (Darwish, Atia, & Farag, 2014).
Radiosynthesis for Metabolism Studies
Latli and Casida (1995) describe the radiosynthesis of chloroacetanilide and dichloroacetamide derivatives for high-specific-activity studies on their metabolism and mode of action. This illustrates the use of acetamide derivatives in studying the environmental fate and biochemical pathways of herbicides (Latli & Casida, 1995).
Chemical Synthesis and Biological Activities
Su et al. (1988) report on the chemical synthesis and biological activities of 5-deazaaminopterin analogues with acetamide components, showing the chemical versatility of acetamide derivatives in creating compounds with potential therapeutic effects (Su et al., 1988).
Versatile Aminoacetamide Electrophore Reagent
Lu and Giese (2000) developed AMACE1, a versatile aminoacetamide electrophore reagent, demonstrating the utility of acetamide derivatives in analytical chemistry for the trace organic analysis of oxidative sugar damage to DNA (Lu & Giese, 2000).
Synthesis and Antimicrobial Activity of Schiff Bases
Arora, Saravanan, Mohan, and Bhattacharjee (2012) explored the synthesis and antimicrobial activity of Schiff bases from 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide, highlighting the application of acetamide derivatives in developing new antimicrobial agents (Arora et al., 2012).
作用機序
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and other reactants .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O2/c1-5-26(11-17(28)25-18(4,12-23)13(2)3)10-16(27)24-15-9-7-6-8-14(15)19(20,21)22/h6-9,13H,5,10-11H2,1-4H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPKUYKHRXUYSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1C(F)(F)F)CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

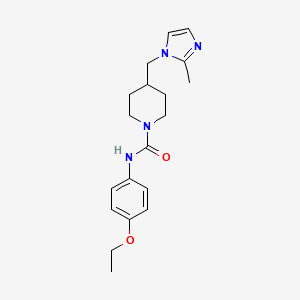
![1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea](/img/structure/B2393246.png)
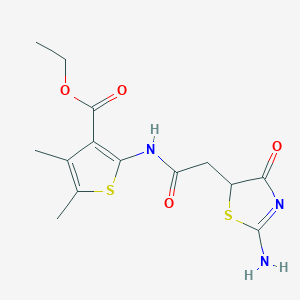
![N-(2-chlorophenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2393250.png)
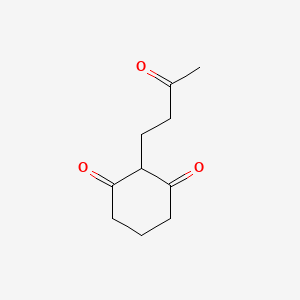
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2393253.png)

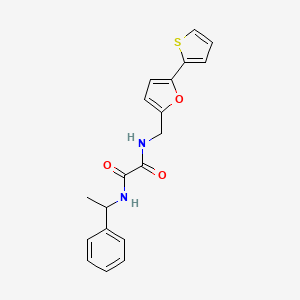
![6-Tert-butyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2393258.png)

![3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2393260.png)
